Mozenavir

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

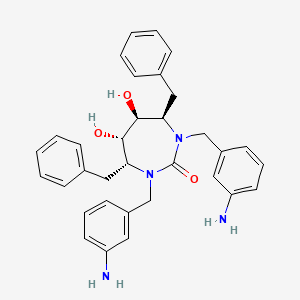

Structure

3D Structure

Properties

CAS No. |

174391-92-5 |

|---|---|

Molecular Formula |

C33H36N4O3 |

Molecular Weight |

536.7 g/mol |

IUPAC Name |

(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one |

InChI |

InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2/t29-,30-,31+,32+/m1/s1 |

InChI Key |

KYRSNWPSSXSNEP-ZRTHHSRSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O |

Appearance |

Solid powder |

Other CAS No. |

174391-92-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Mozenavir; DMP-450; DMP 450; DMP450; |

Origin of Product |

United States |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mozenavir (DMP-450) is a potent, orally active, and highly selective non-peptidic inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1] Developed during the intensive search for effective antiretroviral therapies, this compound showed promise in early studies due to its high affinity for its target enzyme.[1] However, its development was ultimately discontinued following unsuccessful human clinical trials. This guide provides an in-depth technical overview of this compound's mechanism of action, supported by available quantitative data, experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. This proteolytic processing is essential for the assembly of infectious virions. Inhibition of HIV-1 protease represents a cornerstone of highly active antiretroviral therapy (HAART). This compound was designed as a C2-symmetric cyclic urea-based inhibitor to mimic the transition state of the natural substrate of the HIV-1 protease, thereby blocking its catalytic activity.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease. It binds with high affinity to the active site of the enzyme, preventing the binding and subsequent cleavage of the viral Gag and Gag-Pol polyproteins.[1] This inhibition effectively halts the viral maturation process, resulting in the production of non-infectious viral particles.

Targeting the HIV-1 Protease

The HIV-1 protease is an aspartic protease that functions as a homodimer. The active site is located at the dimer interface and contains a pair of catalytic aspartate residues (Asp25 and Asp25'). This compound's structure allows it to fit snugly within this active site, forming a network of hydrogen bonds and van der Waals interactions with the enzyme's residues.

Inhibition of Polyprotein Processing

The primary substrates for HIV-1 protease are the Gag and Gag-Pol polyproteins. Gag is cleaved to produce structural proteins such as matrix (MA), capsid (CA), and nucleocapsid (NC). The Gag-Pol polyprotein, which is produced by a ribosomal frameshift, contains the viral enzymes protease (PR), reverse transcriptase (RT), and integrase (IN). By blocking the cleavage of these polyproteins, this compound prevents the release of these essential viral components.

Quantitative Data

The potency of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the available data.

Table 1: In Vitro Efficacy of this compound (DMP-450)

| Parameter | Value | Enzyme/Virus Strain | Reference |

| Ki | 0.3 nM | Recombinant HIV-1 Protease | [1] |

| Ki | 0.4 nM | Recombinant Wild-Type HIV-1 Protease | [2] |

Table 2: Impact of Resistance Mutations on this compound Inhibition

| Mutation(s) | Fold Increase in Ki | Reference |

| I84V | 25 | [2] |

| V82F | 0.5 | [2] |

| V82F/I84V | 1000 | [2][3] |

Table 3: Human Pharmacokinetic Parameters of this compound (DMP-450)

| Parameter | Value | Study Population | Notes |

| Cmin | ~10x higher than IC90 | Treatment-naive patients (Study DMP-102) | Specific values for Cmax, Tmax, and half-life are not publicly available. |

Note: Detailed pharmacokinetic data from the clinical development of this compound is limited in publicly accessible sources.

Experimental Protocols

The following sections describe the general methodologies that would have been employed to determine the quantitative data presented above.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

-

Recombinant HIV-1 Protease

-

Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorophore and a quencher)

-

Assay Buffer (e.g., sodium acetate, pH 5.5, with DTT and EDTA)

-

This compound (DMP-450)

-

96-well microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the recombinant HIV-1 protease to each well.

-

Add the this compound dilutions to the respective wells. Include a no-inhibitor control.

-

Incubate the plate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) over a set period (e.g., 60 minutes) at 37°C.

-

The rate of increase in fluorescence is proportional to the protease activity.

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation.

Antiviral Activity Assay (Cell-Based)

This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell culture system.

Materials:

-

A susceptible cell line (e.g., MT-4 cells)

-

A laboratory-adapted strain of HIV-1

-

Cell culture medium

-

This compound (DMP-450)

-

A method to quantify viral replication (e.g., p24 antigen ELISA)

Protocol:

-

Seed the susceptible cells in a multi-well plate.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the this compound dilutions to the cells.

-

Infect the cells with a known amount of HIV-1. Include an uninfected control and an infected, untreated control.

-

Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

-

After incubation, collect the cell culture supernatant.

-

Quantify the amount of viral replication in the supernatant, typically by measuring the concentration of the p24 capsid protein using an ELISA.

-

Calculate the percentage of inhibition of viral replication for each this compound concentration relative to the infected, untreated control.

-

Determine the EC50 (50% effective concentration) by plotting the percentage of inhibition against the logarithm of the drug concentration.

Resistance Profile

The development of drug resistance is a major challenge in HIV-1 therapy. For this compound, mutations in the HIV-1 protease gene, particularly at positions Val82 and Ile84, have been identified as conferring resistance. The V82F/I84V double mutation results in a significant, 1000-fold decrease in the inhibitory activity of this compound.[2][3] This is attributed to a reduction in van der Waals interactions between the mutated protease and the inhibitor.[2]

Conclusion

This compound (DMP-450) exemplifies a potent, specifically designed inhibitor of HIV-1 protease. Its mechanism of action, centered on the competitive inhibition of viral polyprotein processing, is well-understood. While it demonstrated high potency in preclinical studies, its failure in human clinical trials, the specific reasons for which are not extensively detailed in public literature, underscores the complexities of drug development. The data available on this compound, particularly regarding its interaction with wild-type and resistant protease variants, continues to provide valuable insights for the design of future antiretroviral agents.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mozenavir, also known as DMP-450, is a potent, orally active inhibitor of the HIV-1 protease, an enzyme critical for the lifecycle of the human immunodeficiency virus.[1] Developed by DuPont Merck, it belongs to a class of cyclic urea-based protease inhibitors. While it showed promise in early studies, it did not progress through human clinical trials. This technical guide provides a detailed overview of the chemical structure and a comprehensive synthesis protocol for this compound, compiled from seminal literature in the field.

Chemical Structure

The chemical structure of this compound is characterized by a central seven-membered diazepanone ring. The systematic IUPAC name for this compound is (4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one.

Chemical Formula: C₃₃H₃₆N₄O₃

Molar Mass: 536.67 g/mol

CAS Number: 174391-92-5

2D Chemical Structure:

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core cyclic urea structure and the introduction of the necessary stereocenters and functional groups. The key starting material is D-mannitol, a readily available chiral precursor. The overall synthetic strategy relies on the formation of a key diamine intermediate which is then cyclized to form the diazepanone ring.

Synthesis of Key Intermediates

The synthesis begins with the protection of the hydroxyl groups of D-mannitol, followed by oxidative cleavage to yield a key dialdehyde. This dialdehyde is then subjected to a double reductive amination to introduce the two benzyl groups. Subsequent steps involve the introduction of the 3-aminobenzyl moieties and the formation of the diol.

Final Assembly and Deprotection

The final steps of the synthesis involve the cyclization of the diamine precursor with a carbonylating agent to form the cyclic urea, followed by deprotection of the amino groups to yield the final product, this compound.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound, as reported in the primary literature.

| Step | Product | Yield (%) | Purity (%) | Analytical Data |

| Synthesis of Diamine Precursor | (2S,3R,4R,5S)-1,6-bis(benzylamino)-2,3,4,5-tetrahydroxyhexane | 65 | >95 | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Introduction of Aminobenzyl Groups | (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-1,3-diazepane-5,6-diol | 78 | >98 | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Cyclization | (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one | 85 | >99 | ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis |

| Reduction of Nitro Groups | (4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one (this compound) | 92 | >99 | ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry, Elemental Analysis |

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of this compound.

Synthesis of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-1,3-diazepane-5,6-diol

To a solution of (2S,3R,4R,5S)-1,6-bis(benzylamino)-2,3,4,5-tetrahydroxyhexane (1.0 eq) in dichloromethane (DCM) is added triethylamine (2.2 eq) and the solution is cooled to 0 °C. 3-Nitrobenzyl chloride (2.1 eq) is then added dropwise and the reaction mixture is allowed to warm to room temperature and stirred for 16 hours. The reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Synthesis of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one

To a solution of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-1,3-diazepane-5,6-diol (1.0 eq) in a mixture of tetrahydrofuran (THF) and water is added triphosgene (0.4 eq) at 0 °C. The reaction mixture is stirred at this temperature for 2 hours and then at room temperature for 4 hours. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography to give the cyclic urea.

Synthesis of this compound

To a solution of (4R,5S,6S,7R)-1,3-bis[(3-nitrophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one (1.0 eq) in ethanol is added palladium on carbon (10% w/w). The mixture is stirred under a hydrogen atmosphere (1 atm) at room temperature for 12 hours. The catalyst is then filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to give this compound as a white solid.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic pathway of this compound from D-mannitol.

References

For Immediate Release

This technical guide provides a comprehensive overview of the in-silico screening of Mozenavir, a known HIV-1 protease inhibitor, for potential novel therapeutic targets. This document is intended for researchers, scientists, and drug development professionals interested in computational drug repurposing strategies.

Introduction

This compound (also known as DMP-450) is a potent and selective inhibitor of the HIV-1 protease, an enzyme critical for the lifecycle of the human immunodeficiency virus.[1][2] It functions by blocking the cleavage and processing of viral polyproteins, thereby inhibiting viral replication and maturation.[1] While its development for HIV/AIDS did not proceed to clinical success, its well-characterized structure and mechanism of action make it an excellent candidate for in-silico drug repurposing studies.[2]

Recent computational studies have explored the potential of this compound to interact with various other viral and human proteins, suggesting that its therapeutic applications could extend beyond HIV. One notable study investigated its efficacy against key targets of SARS-CoV-2, the virus responsible for COVID-19.[3][4][5]

This guide will detail the methodologies for in-silico screening, present the quantitative findings from these studies, and provide visual representations of the experimental workflows and relevant biological pathways.

Quantitative Data Summary

The following tables summarize the binding affinities of this compound with its primary target, HIV-1 protease, and potential new targets identified through in-silico screening against SARS-CoV-2 proteins.

Table 1: this compound Binding Affinity for Primary Target

| Target | Method | Value |

| HIV-1 Protease | Ki | 0.3 nM |

Source: MedchemExpress.com.[1]

Table 2: In-Silico Binding Affinities of this compound for Novel SARS-CoV-2 Targets

| Target Protein | Binding Energy (kcal/mol) | Reference Drug | Reference Drug Binding Energy (kcal/mol) |

| Furin | -12.04 | Decanoyl-RVKR-chloromethylketone | -6.89 |

| Human ACE-2 | -9.71 | Chloroquine phosphate | -7.88 |

| Main Protease (Mpro) | -8.79 | Indinavir | -7.11 |

| RNA-dependent RNA polymerase (RdRp) | -7.32 | Remdesivir | -4.7 |

| Spike Glycoprotein | -7.09 | Arbidol | -7.86 |

| TMPRSS2 | -7.08 | Camostat | -5.9 |

Source: Mamidala E, et al. Saudi J Biol Sci. 2022.[3]

Experimental Protocols

The following sections describe the typical methodologies employed in the in-silico screening of a drug candidate like this compound for novel targets.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6]

Protocol:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target proteins from a repository like the Protein Data Bank (PDB).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Obtain the 3D structure of the ligand (this compound) and optimize its geometry.

-

-

Grid Generation:

-

Define a binding site on the target protein, typically the active site or a known allosteric site.

-

Generate a grid box that encompasses this binding site.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock Vina) to systematically sample different conformations and orientations of the ligand within the grid box.[7]

-

The program calculates the binding energy for each pose using a scoring function.

-

-

Analysis of Results:

-

Rank the poses based on their binding energies. The pose with the lowest binding energy is considered the most favorable.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-ranked poses.

-

Molecular Dynamics (MD) Simulation

MD simulation is a computational method for analyzing the physical movements of atoms and molecules. It allows for the assessment of the stability of the protein-ligand complex over time.

Protocol:

-

System Setup:

-

Use the best-ranked docked complex from the molecular docking study as the starting structure.

-

Place the complex in a simulation box and solvate it with an appropriate water model.

-

Add ions to neutralize the system.

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove any steric clashes.

-

Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

Run the simulation for a specified period (e.g., nanoseconds) to collect trajectory data.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex.

-

Analyze the persistence of key protein-ligand interactions over time.

-

Visualizations

The following diagrams illustrate the in-silico screening workflow and a potential signaling pathway involving one of the identified novel targets.

Caption: A generalized workflow for in-silico drug repurposing.

Caption: Potential inhibition of SARS-CoV-2 entry by this compound.

Conclusion

The in-silico evidence strongly suggests that this compound has the potential to interact with multiple targets beyond its established role as an HIV-1 protease inhibitor. The notable binding affinities for several SARS-CoV-2 proteins, particularly the host protease Furin, indicate promising avenues for further investigation.[3][5] These computational findings warrant validation through in-vitro and in-vivo experimental studies to fully elucidate the therapeutic potential of this compound as a repurposed drug. The methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing search for novel treatments for infectious diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. In silico prediction of this compound as a potential drug for SARS-CoV-2 infection via binding multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [2106.05440] In silico Prediction of this compound as potential drug for SARS-CoV-2 infection via Binding Multiple Drug Targets [arxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. What is in silico drug discovery? [synapse.patsnap.com]

- 7. Drug repurposing for coronavirus (COVID-19): in silico screening of known drugs against coronavirus 3CL hydrolase and protease enzymes - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mozenavir (DMP-450) is a potent, orally active, and highly selective cyclic urea inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] Developed for the treatment of HIV/AIDS, its primary mechanism of action involves the prevention of viral polyprotein processing, a critical step in the viral maturation and replication cycle.[1][2] Despite promising preclinical data, this compound did not succeed in human clinical trials, reportedly due to unfavorable pharmacokinetic properties.[3][4] This technical guide provides an in-depth overview of the target identification and validation of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental methodologies employed in its characterization. Recent in silico studies exploring its potential activity against SARS-CoV-2 targets are also discussed.

Primary Target Identification and Validation

The principal target of this compound is the HIV-1 protease, an aspartic protease essential for the lifecycle of the virus.

Mechanism of Action

HIV-1 translates its genetic material into large polyproteins, namely Gag and Gag-Pol.[5] The HIV-1 protease is responsible for cleaving these polyproteins at specific sites to release functional structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This proteolytic processing is a crucial step in the maturation of infectious virions.

This compound is designed to mimic the transition state of the natural substrate of the HIV-1 protease. It binds with high affinity to the active site of the enzyme, competitively inhibiting its function.[3][6] By blocking the protease, this compound prevents the cleavage of the Gag and Gag-Pol polyproteins, leading to the production of immature, non-infectious viral particles.[1][2]

Signaling Pathway of HIV-1 Maturation and this compound Inhibition

The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the inhibitory action of this compound.

Caption: HIV-1 maturation pathway and the inhibitory effect of this compound.

Quantitative Data

The following tables summarize the key quantitative metrics for this compound against its primary target and potential in silico targets.

Table 1: this compound Activity Against Primary Target (HIV-1 Protease)

| Parameter | Value | Reference |

| Target | HIV-1 Protease | [1][2] |

| Inhibitor Constant (Ki) | 0.3 nM | [1] |

| Mechanism | Competitive Inhibition | [3][6] |

Table 2: In Silico Predicted Binding Affinities of this compound for SARS-CoV-2 Targets

| Potential Target | Predicted Binding Energy (kcal/mol) | Reference |

| Furin | -12.04 | [7][8] |

| RNA-dependent RNA polymerase (RdRp) | -7.32 | [7] |

| Other Targets (Spike, TMPRSS2, Mpro, ACE-2) | -7.08 to -12.04 | [7][8] |

Note: The data in Table 2 are derived from computational molecular docking studies and have not been experimentally validated.[7][8]

Experimental Protocols

Detailed experimental protocols for the identification and validation of this compound's target are outlined below. These represent standard methodologies in the field.

HIV-1 Protease Inhibition Assay (Enzymatic Assay)

This protocol describes a typical fluorescence resonance energy transfer (FRET) based assay to determine the inhibitory activity of a compound against HIV-1 protease.

Objective: To quantify the enzymatic activity of HIV-1 protease in the presence and absence of this compound to determine its inhibitory constant (Ki).

Materials:

-

Recombinant HIV-1 Protease

-

FRET-based substrate peptide

-

Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)

-

This compound (or other test compounds)

-

96-well microplate, fluorescence plate reader

Methodology:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, add the HIV-1 protease and the this compound dilutions.

-

Incubate the enzyme and inhibitor mixture for a predetermined time (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiate the reaction by adding the FRET substrate to each well.

-

Immediately begin monitoring the increase in fluorescence using a plate reader (excitation/emission wavelengths specific to the FRET pair).

-

Record fluorescence intensity over time to determine the initial reaction velocity (rate of substrate cleavage).

-

Calculate the percent inhibition for each this compound concentration relative to a control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, considering the substrate concentration and its Km value.

Caption: Workflow for an HIV-1 Protease FRET-based inhibition assay.

X-ray Crystallography

This protocol provides a general workflow for determining the three-dimensional structure of HIV-1 protease in complex with this compound.

Objective: To visualize the binding mode of this compound within the active site of HIV-1 protease and identify key molecular interactions.

Methodology:

-

Protein Expression and Purification: Express recombinant HIV-1 protease in a suitable system (e.g., E. coli) and purify to high homogeneity using chromatography techniques.

-

Co-crystallization:

-

Concentrate the purified HIV-1 protease.

-

Incubate the protease with an excess of this compound to ensure complex formation.

-

Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Optimize conditions that yield diffraction-quality crystals of the protease-Mozenavir complex.

-

-

Data Collection:

-

Mount a suitable crystal and cryo-protect it.

-

Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source).

-

Collect diffraction data as the crystal is rotated.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine unit cell parameters and space group.

-

Solve the phase problem using molecular replacement with a known structure of HIV-1 protease.

-

Build an initial model of the complex, including the protein and the bound this compound ligand, into the electron density map.

-

Refine the model against the experimental data to improve its geometry and fit to the electron density.

-

-

Structural Analysis: Analyze the final refined structure to identify hydrogen bonds, hydrophobic interactions, and other contacts between this compound and the active site residues of the protease.

In Silico Molecular Docking

This protocol describes a representative workflow for predicting the binding of a ligand (this compound) to a protein target (e.g., SARS-CoV-2 Furin) using computational methods.

Objective: To predict the binding affinity and pose of this compound within the active site of a target protein and to generate hypotheses for further experimental validation.

Methodology:

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformation of the this compound molecule and optimize its geometry. Assign partial charges.

-

-

Binding Site Definition: Identify the active or binding site of the target protein based on known structural information or using pocket prediction algorithms. Define a "grid box" that encompasses this site for the docking simulation.

-

Molecular Docking:

-

Use a docking program (e.g., AutoDock, Glide) to systematically sample different conformations and orientations of this compound within the defined binding site.

-

The program will score each pose based on a scoring function that estimates the binding free energy (e.g., kcal/mol).

-

-

Analysis of Results:

-

Rank the resulting poses by their predicted binding energy. The top-ranked pose represents the most probable binding mode.

-

Analyze the interactions (hydrogen bonds, hydrophobic contacts) between the best-ranked pose of this compound and the protein's active site residues.

-

Caption: General workflow for in silico molecular docking studies.

Conclusion

This compound serves as a classic example of structure-based drug design, with its development heavily guided by an understanding of its molecular target, the HIV-1 protease. Its high potency and selectivity are a direct result of optimizing its interactions within the enzyme's active site. While its clinical development was halted, the study of this compound provides a valuable framework for target identification and validation in antiviral drug discovery. The methodologies used to characterize its primary target—enzymatic assays and X-ray crystallography—remain cornerstones of the field. Furthermore, modern in silico techniques continue to evolve, allowing for the rapid generation of new hypotheses, such as the potential for this compound to interact with targets from other viruses like SARS-CoV-2, which may warrant further experimental investigation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound - Wikiwand [wikiwand.com]

- 7. In silico prediction of this compound as a potential drug for SARS-CoV-2 infection via binding multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [2106.05440] In silico Prediction of this compound as potential drug for SARS-CoV-2 infection via Binding Multiple Drug Targets [arxiv.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (DMP-450) is a potent, second-generation, non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the viral life cycle.[1][2] Although this compound itself did not proceed through clinical trials, its core cyclic urea scaffold has served as a valuable template for the design and synthesis of a multitude of analogues and derivatives in the ongoing quest for more effective antiretroviral therapies with improved resistance profiles. This guide provides a comprehensive overview of the synthesis of this compound analogues, detailing experimental protocols, structure-activity relationships (SAR), and the underlying mechanism of action of this class of inhibitors.

Core Structure and Mechanism of Action

This compound and its analogues are designed as C2-symmetric inhibitors that mimic the transition state of the natural substrate of the HIV-1 protease. The central diol within the seven-membered cyclic urea core is critical for binding to the catalytic aspartate residues (Asp25 and Asp125) in the active site of the enzyme.[3] The urea oxygen was specifically designed to displace a structurally conserved water molecule present in the active site of the native enzyme, which is believed to contribute to the high binding affinity of these compounds.[4] The P1/P1' and P2/P2' substituents extend into the S1/S1' and S2/S2' pockets of the protease, respectively, and modifications at these positions are the primary focus of analogue synthesis to optimize potency, pharmacokinetic properties, and activity against resistant viral strains.

Synthesis of the Cyclic Urea Scaffold

The synthesis of the core cyclic urea scaffold is a critical first step in the preparation of this compound and its analogues. Several synthetic routes have been developed, often starting from chiral amino acids or other readily available chiral precursors like L-tartaric acid or D-sorbitol.[5]

General Experimental Protocol for Cyclic Urea Formation

A common method involves the carbonylation of a diamine diol intermediate.

Materials:

-

Functionalized diamine diol

-

Tungsten hexacarbonyl (W(CO)₆)

-

Iodine (I₂)

-

Anhydrous solvent (e.g., Dichloromethane)

Procedure:

-

To a solution of the diamine diol in anhydrous dichloromethane under an inert atmosphere, add W(CO)₆ and a catalytic amount of I₂.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired cyclic urea.

Synthesis of this compound (DMP-450)

The synthesis of this compound is achieved through the dialkylation of the parent cyclic urea scaffold.

Experimental Protocol for this compound Synthesis

Materials:

-

Parent cyclic urea

-

m-Nitrobenzyl bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

10% Palladium on carbon (Pd/C)

-

Methanolic HCl

-

Methanesulfonic acid

Procedure:

-

N-Alkylation: To a solution of the parent cyclic urea in anhydrous DMF, add NaH portion-wise at 0°C. Stir the mixture for 30 minutes, then add m-nitrobenzyl bromide. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash chromatography to yield the bis-nitrobenzyl cyclic urea.

-

Deprotection and Reduction: Deprotect the diol protecting groups using methanolic HCl.

-

Subsequently, reduce the nitro groups to amines via hydrogenolysis using 10% Pd/C under a hydrogen atmosphere.

-

Salt Formation: Treat the resulting free base with methanesulfonic acid to yield this compound mesylate.[6]

Synthesis of this compound Analogues and Derivatives

The majority of synthetic efforts towards this compound analogues have focused on the modification of the P2 and P2' substituents to enhance interactions with the S2 and S2' pockets of the HIV-1 protease.

General Experimental Protocol for P2/P2' Analogue Synthesis

The synthesis of analogues with modified P2/P2' groups typically follows the N-alkylation protocol described for this compound, substituting m-nitrobenzyl bromide with other appropriately functionalized benzyl bromides or other alkylating agents.

Example: Synthesis of a Pyrazole-containing Analogue

-

Alkylation: Alkylate the parent cyclic urea with m-cyanobenzyl bromide in the presence of NaH in DMF.

-

Functional Group Transformation: Reduce the resulting cyano group to an aldehyde using a reducing agent such as diisobutylaluminum hydride (DIBAL-H).

-

This aldehyde can then be further derivatized, for instance, by reaction with hydrazine to form a pyrazole ring, a modification known to improve potency.[7]

Structure-Activity Relationship (SAR)

The following tables summarize the quantitative SAR data for a selection of this compound analogues, highlighting the impact of various substitutions on their inhibitory activity against wild-type HIV-1 protease.

| Compound | P2/P2' Substituent | Kᵢ (nM) | Reference |

| This compound (DMP-450) | 3-Aminobenzyl | 0.3 | [1] |

| DMP-323 | 3-Picolyl | - | [4] |

| Analogue 1 | Benzyl | - | [6] |

| Analogue 2 | 4-Fluorobenzyl | - | [6] |

| Analogue 3 | 3-Pyridylmethyl | - | [7] |

| Analogue 4 | 3-(1H-Pyrazolyl)benzyl | 0.027 | [7] |

Note: A comprehensive table with more analogues would require a more extensive literature search and data extraction.

Mandatory Visualizations

HIV-1 Protease Catalytic Mechanism

Caption: Catalytic cycle of HIV-1 protease.

General Workflow for this compound Analogue Synthesis

Caption: Workflow for this compound analogue synthesis.

Conclusion

The cyclic urea scaffold of this compound remains a promising platform for the development of novel HIV-1 protease inhibitors. The synthetic routes outlined in this guide provide a robust framework for the generation of diverse analogues. The structure-activity relationship data underscores the importance of strategic modifications at the P2/P2' positions to enhance inhibitory potency. Future research in this area will likely focus on the design of analogues with improved pharmacokinetic profiles and broad activity against drug-resistant HIV-1 variants.

References

- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Three-dimensional quantitative structure-activity relationship study on cyclic urea derivatives as HIV-1 protease inhibitors: application of comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative structure-activity relationship studies on cyclic urea-based HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (also known as DMP-450) is a potent, orally active, and highly selective cyclic urea inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] As a critical enzyme in the viral life cycle, HIV-1 protease is responsible for the cleavage of viral Gag and Gag-Pol polyproteins, a process essential for the maturation of infectious virions.[1] this compound inhibits this process, thereby preventing viral replication.[1] This technical guide provides an in-depth overview of this compound's binding affinity to viral proteases, detailing the quantitative data, experimental protocols for its determination, and the molecular interactions that govern its inhibitory activity. While initially developed for HIV/AIDS, in silico studies have also explored its potential against other viral proteases, such as those from SARS-CoV-2.

Quantitative Binding Affinity of this compound

The inhibitory potency of this compound has been quantified against wild-type HIV-1 protease and various drug-resistant mutant strains. The primary metrics used to evaluate its binding affinity are the inhibition constant (Kᵢ) and the 50% inhibitory concentration (IC₅₀).

| Target Protease | Parameter | Value | Fold Change vs. WT | Reference |

| HIV-1 Protease (Wild-Type) | Kᵢ | 0.3 nM | - | [2] |

| IC₉₀ (in vitro) | 20-40 nM | - | [1] | |

| HIV-1 Protease Mutants | ||||

| Single Amino Acid Substitutions | ||||

| R8Q | IC₅₀ | 1.8x WT | 1.8 | [1] |

| V32I | IC₅₀ | 2.5x WT | 2.5 | [1] |

| M46I | IC₅₀ | 1.3x WT | 1.3 | [1] |

| I47V | IC₅₀ | 1.4x WT | 1.4 | [1] |

| G48V | IC₅₀ | 2.5x WT | 2.5 | [1] |

| I50V | IC₅₀ | 1.1x WT | 1.1 | [1] |

| V82A | IC₅₀ | 3.3x WT | 3.3 | [1] |

| I84V | IC₅₀ | 0.9x WT | 0.9 | [1] |

| L90M | IC₅₀ | 1.1x WT | 1.1 | [1] |

| Multiple Mutations | ||||

| V32I + I47V | IC₅₀ | >100x WT | >100 | [1] |

| V82A + I84V | IC₅₀ | >100x WT | >100 | [1] |

| SARS-CoV-2 Targets (in silico) | ||||

| Furin | Binding Energy | -12.04 kcal/mol | - | |

| Main Protease (Mpro) | Binding Energy | -9.21 kcal/mol | - | |

| RNA-dependent RNA polymerase (RdRp) | Binding Energy | -8.54 kcal/mol | - | |

| Spike Glycoprotein | Binding Energy | -7.93 kcal/mol | - | |

| TMPRSS2 | Binding Energy | -7.86 kcal/mol | - | |

| ACE2 | Binding Energy | -7.08 kcal/mol | - |

Mechanism of Action and Structural Basis of Binding

This compound functions as a competitive inhibitor of HIV-1 protease. Its high affinity and selectivity are attributed to its unique cyclic urea scaffold, which is preorganized to fit within the C₂ symmetric active site of the protease.[1] X-ray crystallography studies have revealed that this compound displaces a structurally conserved water molecule that is typically found in the active site of retroviral proteases, contributing to its potent inhibition.[1]

The inhibitor is anchored in the active site through a network of hydrogen bonds and extensive van der Waals interactions with the protease residues.[1] The diol moiety of this compound is crucial for its interaction with the catalytic aspartate residues (Asp25 and Asp25') in the active site. The benzyl groups of the inhibitor occupy the S1 and S1' substrate-binding pockets of the protease.

Experimental Protocols

The determination of this compound's binding affinity involves both biochemical and cell-based assays.

Biochemical Assay for Kᵢ Determination (FRET-based)

A common method to determine the inhibition constant (Kᵢ) is through a fluorescence resonance energy transfer (FRET)-based enzymatic assay.

Materials:

-

Recombinant HIV-1 protease (wild-type or mutant)

-

Fluorogenic peptide substrate containing a cleavage site for HIV-1 protease, flanked by a FRET donor and quencher pair.

-

Assay Buffer: 50 mM MES (pH 6.0), 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.

-

This compound (DMP-450) dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the HIV-1 protease to each well.

-

Add the this compound dilutions to the respective wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity over time using a fluorescence plate reader with appropriate excitation and emission wavelengths for the FRET pair.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

The Kᵢ value is calculated by fitting the data to the Morrison equation for tight-binding inhibitors, which accounts for the inhibitor concentration being comparable to the enzyme concentration.

Cell-Based Antiviral Assay for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) in a cellular context is determined using a cell-based antiviral assay.

Materials:

-

Human T-lymphoid cell line (e.g., MT-4).

-

HIV-1 viral stock (wild-type or mutant).

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, antibiotics, and L-glutamine.

-

This compound (DMP-450) dissolved in DMSO.

-

96-well cell culture plates.

-

Reagent to measure cell viability (e.g., MTT or a luciferase-based assay for viral replication).

Procedure:

-

Seed the T-lymphoid cells into a 96-well plate.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Add the this compound dilutions to the cells.

-

Infect the cells with a pre-titered amount of HIV-1 stock.

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5-7 days) at 37°C in a CO₂ incubator.

-

After the incubation period, measure the extent of viral replication or virus-induced cytopathic effect. This can be done by:

-

Adding MTT reagent to measure the viability of the cells (uninfected cells will be viable, while infected cells will die).

-

Lysing the cells and measuring the activity of a reporter gene incorporated into the virus (e.g., luciferase).

-

-

The IC₅₀ value, the concentration of this compound that inhibits viral replication by 50%, is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly potent inhibitor of HIV-1 protease, demonstrating strong binding affinity to the wild-type enzyme and retaining activity against several single-mutant variants.[1] However, its efficacy is significantly reduced against viruses harboring multiple protease mutations.[1] The detailed understanding of its binding mode and the availability of robust experimental protocols for assessing its potency are crucial for the continued development of next-generation protease inhibitors that can overcome drug resistance. The in silico data suggesting potential activity against other viral proteases warrants further experimental investigation.

References

- 1. Improved cyclic urea inhibitors of the HIV-1 protease: synthesis, potency, resistance profile, human pharmacokinetics and X-ray crystal structure of DMP 450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (also known as DMP-450) is a potent and highly selective second-generation antiviral drug candidate that targets the human immunodeficiency virus type 1 (HIV-1) protease.[1][2][3][4] HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins essential for viral replication and assembly. By inhibiting this enzyme, this compound effectively blocks the maturation of new viral particles, thereby halting the progression of HIV infection.[1][2][3] These application notes provide a detailed protocol for conducting an in vitro enzyme inhibition assay to evaluate the potency of this compound against HIV-1 protease.

Mechanism of Action

This compound functions as a competitive inhibitor of the HIV-1 protease.[1][3] The drug is designed to mimic the transition state of the natural substrate of the protease. It binds with high affinity to the active site of the enzyme, preventing the binding and subsequent cleavage of the viral Gag and Gag-Pol polyproteins. This inhibition of proteolytic activity results in the production of immature, non-infectious viral particles.[2] The high selectivity of this compound for HIV-1 protease minimizes off-target effects, making it a promising candidate for antiretroviral therapy.

Quantitative Data Summary

The inhibitory potency of this compound against HIV-1 protease can be quantified by determining its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Enzyme |

| Ki | 0.3 nM | Recombinant HIV-1 Protease |

| IC50 | Varies depending on assay conditions | Recombinant HIV-1 Protease |

Note: The IC50 value is dependent on various experimental conditions, including enzyme and substrate concentrations. It is crucial to maintain consistent assay conditions for comparable results.

Experimental Protocols

This section outlines a detailed methodology for an in vitro fluorescence resonance energy transfer (FRET)-based enzyme inhibition assay to determine the inhibitory activity of this compound against HIV-1 protease. This method is widely used due to its high sensitivity and suitability for high-throughput screening.

Materials and Reagents

-

Recombinant HIV-1 Protease (purified)

-

Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a fluorescent reporter and a quencher)

-

This compound (DMP-450)

-

Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol)

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplates

-

Fluorescence plate reader

Experimental Workflow

Caption: Workflow for the in vitro HIV-1 protease inhibition assay.

Detailed Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer to achieve a range of desired concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

-

Dilute the recombinant HIV-1 protease and the fluorogenic substrate to their optimal working concentrations in the assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the following to each well:

-

Control wells: Assay buffer and substrate (for background fluorescence).

-

Enzyme activity wells (no inhibitor): Assay buffer, HIV-1 protease, and substrate.

-

Inhibitor wells: Diluted this compound solutions and HIV-1 protease.

-

-

-

Pre-incubation:

-

Pre-incubate the plate containing the enzyme and inhibitor (or assay buffer for controls) at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the addition of the substrate.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

-

Incubation:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

-

Fluorescence Measurement:

-

Measure the increase in fluorescence intensity over time (kinetic read). The cleavage of the FRET substrate by the protease will separate the fluorophore and the quencher, resulting in an increase in fluorescence. Set the excitation and emission wavelengths according to the specifications of the fluorogenic substrate.

-

-

Data Analysis:

-

Determine the initial reaction rates (slopes of the fluorescence versus time curves).

-

Calculate the percentage of inhibition for each this compound concentration relative to the enzyme activity without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway Diagram

Caption: Inhibition of HIV-1 protease by this compound disrupts viral maturation.

References

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Mozenavir (DMP-450), a potent HIV-1 protease inhibitor, with a focus on the application of computational drug design methodologies in its development and analysis. Detailed protocols for key computational experiments are provided to guide researchers in studying this compound and other similar compounds.

Introduction

This compound (DMP-450) is a C2-symmetric cyclic urea-based inhibitor of HIV-1 protease, an enzyme critical for the maturation of infectious HIV virions. Developed through computer-aided drug design, this compound demonstrated high potency and oral bioavailability in preclinical studies.[1][2] However, it ultimately did not succeed in human clinical trials, reportedly due to unfavorable pharmacokinetic properties.[2] Despite this, the story of this compound provides a valuable case study in the application of computational methods for the rational design of antiviral agents. These notes will explore the computational workflow, from target identification to in silico resistance profiling, that is pertinent to the study of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's activity and resistance profile.

Table 1: In Vitro Efficacy of this compound (DMP-450)

| Parameter | Value | Virus Strain | Reference |

| Ki | 0.3 nM | Wild-Type HIV-1 Protease | [1] |

| Antiviral IC90 | Plasma levels exceeding this value suppress HIV protease activity in vivo. | Wild-Type and several mutant HIVs | [2] |

Table 2: this compound (DMP-450) Resistance Profile

| Mutation | Fold Increase in Ki | Reference |

| V82F/I84V | 1000-fold | [3] |

| Multiple Mutations | Significant reduction in antiviral response | [2] |

Note: Specific IC50/IC90 values and detailed human pharmacokinetic data (Cmax, Tmax, AUC, half-life) for this compound are not widely available in the public domain.

Signaling Pathway: HIV-1 Life Cycle and Role of Protease

The HIV-1 protease plays a crucial role in the late stages of the viral life cycle. After the virus buds from the host cell, the protease cleaves the Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the formation of a mature, infectious virion. This compound inhibits this cleavage, thus preventing viral maturation.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (also known as DMP-450) is a potent and highly selective, orally active inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2][3][4] The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional viral proteins.[5][6] By inhibiting this protease, this compound effectively blocks the maturation of viral particles, rendering them non-infectious.[1][2][3] Although initially developed as a therapeutic for HIV/AIDS, this compound did not demonstrate significant advantages over other protease inhibitors in clinical trials and its development was discontinued.[4][5][7] Nevertheless, it remains a valuable tool for in vitro research in virology and drug development due to its high affinity for the HIV-1 protease. Recent in silico studies have also explored its potential inhibitory activity against other viral targets, such as those in SARS-CoV-2.[8]

These application notes provide detailed protocols for utilizing this compound in common viral replication assays to determine its antiviral efficacy.

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 aspartyl protease. It is designed to mimic the peptide substrates of the protease, binding to the active site with high affinity. This binding event prevents the protease from cleaving the viral Gag and Gag-Pol polyproteins. The uncleaved polyproteins cannot be properly assembled into the structural and enzymatic components of a mature virion. As a result, the progeny virus particles are immature and non-infectious, halting the spread of the virus.

Caption: Mechanism of this compound action on HIV-1 protease.

Quantitative Data

The following tables summarize the known inhibitory constants and binding affinities of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against HIV-1 Protease

| Parameter | Value | Source(s) |

| Ki (Inhibition Constant) | 0.3 nM | [1][2][3] |

Table 2: In Silico Predicted Binding Affinities of this compound against SARS-CoV-2 Targets

| Viral Target | Binding Energy (kcal/mol) | Source(s) |

| Furin | -12.04 | [8] |

| Main Protease (Mpro) | -9.6 | [8] |

| RNA-dependent RNA polymerase (RdRp) | -9.4 | [8] |

| Spike (S) Glycoprotein | -8.5 | [8] |

| ACE-2 | -7.8 | [8] |

| TMPRSS2 | -7.08 | [8] |

| Note: The data in Table 2 is based on computational molecular docking studies and has not been confirmed in wet-lab experiments. |

Table 3: Comparative EC50 Values of Other HIV-1 Protease Inhibitors

| Inhibitor | EC50 Range (nM) | Source(s) |

| Darunavir | 1 - 2 | [5] |

| Atazanavir | 2.6 - 5.3 | [3] |

| Amprenavir | 12 - 80 | [3] |

| Tipranavir | 30 - 70 | [5] |

| Note: This table provides context for the typical efficacy of HIV-1 protease inhibitors in cell culture. Specific EC50 values for this compound from cell-based assays are not readily available in published literature. |

Experimental Protocols

The following is a detailed protocol for determining the 50% inhibitory concentration (IC50) of this compound in a cell-based HIV-1 replication assay using a reporter cell line. This protocol is adapted from established methods for evaluating HIV-1 protease inhibitors.[9][10]

Protocol 1: HIV-1 Replication Inhibition Assay using TZM-bl Reporter Cells

This assay measures the ability of this compound to inhibit HIV-1 replication over a two-round infection cycle. The TZM-bl cell line contains an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter, allowing for quantitative measurement of infection.[9][10]

Materials:

-

This compound (DMP-450)

-

TZM-bl cells

-

HEK293T cells

-

HIV-1 proviral DNA (e.g., pNL4-3)

-

Transfection reagent (e.g., Lipofectamine)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

DEAE-Dextran

-

Luciferase assay reagent

-

96-well cell culture plates (white, solid-bottom for luminescence)

-

Luminometer

Experimental Workflow:

Caption: Workflow for this compound IC50 determination.

Step-by-Step Procedure:

Part A: Virus Stock Production and Titration

-

Virus Production: Produce replication-competent HIV-1 particles by transfecting HEK293T cells with an HIV-1 proviral plasmid (e.g., pNL4-3) using a suitable transfection reagent.

-

Harvest Virus: At 48-72 hours post-transfection, harvest the cell culture supernatant containing the virus. Centrifuge to remove cell debris and filter through a 0.45 µm filter.

-

Virus Titration: Determine the 50% tissue culture infectious dose (TCID50) of the virus stock using TZM-bl cells to ensure the correct amount of virus is used in the inhibition assay.

Part B: First Round of Infection

-

Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM supplemented with 10% FBS and penicillin-streptomycin. Incubate overnight.

-

Prepare this compound Dilutions: Prepare a 2X serial dilution series of this compound in cell culture medium. The concentration range should span the expected IC50 (e.g., from 100 nM down to 0.01 nM). Also prepare a "no drug" control (vehicle only, e.g., DMSO).

-

Infection: Dilute the HIV-1 virus stock to a concentration that gives a strong signal in the linear range of the assay (e.g., 200 TCID50 per well).

-

Treatment and Infection: Remove the overnight culture medium from the TZM-bl cells. Add 50 µL of the 2X this compound dilutions to the appropriate wells. Immediately add 50 µL of the diluted virus to each well. Include wells for "virus control" (virus + vehicle) and "cell control" (no virus, no drug).

-

Incubation: Incubate the plate for 48-72 hours. During this time, the initial infection will occur, and in the presence of this compound, the production of infectious progeny virions will be inhibited.

Part C: Second Round of Infection and Readout

-

Harvest Supernatant: After the first incubation, carefully collect 50 µL of supernatant from each well. This supernatant contains the progeny virus produced during the first round of infection.

-

Second Infection: In a new 96-well plate previously seeded with fresh TZM-bl cells (as in Part B, Step 1), add the 50 µL of harvested supernatant to the corresponding wells. Add DEAE-Dextran to a final concentration of 10-20 µg/mL to enhance infection.

-

Incubation: Incubate this second plate for 48 hours. This allows the progeny virus to infect the new cells, leading to the expression of the luciferase reporter gene.

-

Lysis and Luminescence Reading: After the 48-hour incubation, remove the supernatant. Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your luciferase assay system. Read the luminescence on a plate reader.

Data Analysis:

-

Calculate Percent Inhibition: The percentage of inhibition for each this compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - [RLU_sample - RLU_cell_control] / [RLU_virus_control - RLU_cell_control]) (where RLU is Relative Light Units)

-

Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., a four-parameter logistic curve) to determine the IC50 value, which is the concentration of this compound that inhibits viral replication by 50%.

References

- 1. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single-Agent and Fixed-Dose Combination HIV-1 Protease Inhibitor Drugs in Fission Yeast (Schizosaccharomyces pombe) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] An Assay to Monitor HIV-1 Protease Activity for the Identification of Novel Inhibitors in T-Cells | Semantic Scholar [semanticscholar.org]

- 9. journals.asm.org [journals.asm.org]

- 10. hiv.lanl.gov [hiv.lanl.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (DMP-450) is a potent, orally active, and highly selective non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1][2] As a member of the cyclic urea class of inhibitors, this compound was designed to mimic a key structural water molecule in the active site of the HIV-1 protease, leading to high binding affinity.[3] It blocks the cleavage and processing of viral polyproteins, which is essential for the maturation and replication of HIV-1.[1] Despite promising preclinical data, this compound did not succeed in human clinical trials.[2] These application notes provide detailed protocols for biochemical assays to evaluate this compound and other HIV-1 protease inhibitors, along with available quantitative data on its activity against wild-type and resistant HIV-1 strains.

Mechanism of Action

This compound is a competitive inhibitor of the HIV-1 protease. The HIV-1 protease is a dimeric aspartic protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. This cleavage is a critical step in the viral life cycle, enabling the assembly of infectious virions. This compound binds with high affinity to the active site of the protease, preventing the binding and cleavage of the natural polyprotein substrates. The cyclic urea core of this compound is a key structural feature that mimics a conserved water molecule in the active site of the enzyme, contributing to its potent inhibitory activity.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound (DMP-450) in various biochemical and antiviral assays.

Table 1: Biochemical Inhibition of HIV-1 Protease by this compound (DMP-450)

| Parameter | Value | Notes |

| Ki (inhibition constant) | 0.3 nM | Against wild-type HIV-1 protease.[1] |

Table 2: Antiviral Activity and Resistance Profile of this compound (DMP-450)

| HIV-1 Strain | Mutation(s) | Fold Increase in Resistance (Ki or IC90) |

| Wild-Type | - | 1 |

| Resistant Variant | K45I, M46L, V82I, I84V, L90M | 45-fold increase in IC90 |

| Double Mutant | V82F/I84V | ~1000-fold increase in Ki |

Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a generic fluorometric assay to determine the in vitro inhibitory activity of this compound (DMP-450) against purified HIV-1 protease. This method is based on the cleavage of a specific fluorogenic substrate.

Materials:

-

Purified recombinant HIV-1 protease

-

Fluorogenic HIV-1 protease substrate (e.g., a FRET-based peptide)

-

Assay Buffer: 50 mM sodium acetate, 0.1 M NaCl, pH 5.0

-

This compound (DMP-450) stock solution in DMSO

-

96-well black microplates

-

Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)

Protocol:

-

Prepare Reagents:

-

Dilute the HIV-1 protease to the desired working concentration (e.g., 2 µM) in cold Assay Buffer.

-

Prepare a series of dilutions of this compound (DMP-450) in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.

-

Prepare the fluorogenic substrate at the desired final concentration (e.g., 0-250 µM) in Assay Buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the diluted this compound (or vehicle control) to the appropriate wells.

-

Add the diluted HIV-1 protease to all wells except for the substrate control wells.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add the fluorogenic substrate to all wells to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity kinetically over a period of 1-2 hours, with readings taken every 1-5 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.

-

Cell-Based Antiviral Assay

This protocol outlines a general method to assess the antiviral activity of this compound (DMP-450) in a cell-based assay using an HIV-1-permissive cell line.

Materials:

-

HIV-1 permissive T-cell line (e.g., MT-4, CEM)

-

HIV-1 laboratory strain (e.g., NL4-3)

-

Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

This compound (DMP-450) stock solution in DMSO

-

96-well cell culture plates

-

Method for quantifying viral replication (e.g., p24 ELISA, reverse transcriptase activity assay, or a reporter cell line)

Protocol:

-

Cell Preparation:

-

Seed the T-cell line in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

-

-

Compound Addition:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Add the diluted compound to the cells in the 96-well plate. Include a no-drug control.

-

-

Viral Infection:

-

Infect the cells with a pre-titered amount of HIV-1. The multiplicity of infection (MOI) should be optimized for the specific cell line and virus strain.

-

-

Incubation:

-

Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (typically 3-5 days).

-

-

Quantification of Viral Replication:

-

After the incubation period, quantify the extent of viral replication using a suitable method. For example, collect the cell culture supernatant to measure the amount of p24 antigen by ELISA.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of viral replication for each concentration of this compound compared to the no-drug control.

-

Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the 50% effective concentration (EC50).

-

Phenotypic Resistance Assay

This assay is designed to determine the susceptibility of different HIV-1 strains, including patient-derived isolates or laboratory-generated mutants, to this compound (DMP-450).

Protocol:

-

Virus Panel:

-

Obtain a panel of HIV-1 strains with known resistance mutations in the protease gene, as well as a wild-type control strain. These can be laboratory-generated site-directed mutants or clinical isolates.

-

-

Antiviral Assay:

-

Perform the cell-based antiviral assay as described in Protocol 2 for each viral strain in the panel.

-

-

Data Analysis:

-

Determine the EC50 value of this compound for each viral strain.

-

Calculate the fold-change in resistance for each mutant strain by dividing its EC50 value by the EC50 value of the wild-type control strain. A fold-change significantly greater than 1 indicates resistance.

-

Visualizations

Caption: Mechanism of this compound (DMP-450) action on HIV-1 Protease.

References

- 1. Cyclic urea amides: HIV-1 protease inhibitors with low nanomolar potency against both wild type and protease inhibitor resistant mutants of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of novel cyclic urea based HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved P1/P1' substituents for cyclic urea based HIV-1 protease inhibitors: synthesis, structure-activity relationship, and X-ray crystal structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mozenavir (DMP-450) is a potent, second-generation, non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease.[1] As a C2-symmetric cyclic urea-based compound, it was designed to mimic the transition state of the natural substrate of the HIV protease, thereby preventing the cleavage of viral polyproteins and inhibiting the maturation of new, infectious virions.[1] Though its clinical development was discontinued, the synthetic and purification methodologies associated with this compound and related cyclic urea inhibitors remain of significant interest to researchers in antiviral drug discovery and development.

This document provides detailed application notes and protocols for the synthesis and purification of this compound, based on methodologies reported in peer-reviewed scientific literature. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow and mechanism of action.

Mechanism of Action of this compound

This compound functions by directly binding to the active site of the HIV-1 protease, an enzyme crucial for the lifecycle of the virus. The HIV-1 protease is a homodimeric aspartyl protease that cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This cleavage is essential for the assembly and maturation of infectious viral particles. This compound, by inhibiting this enzyme, prevents the formation of mature virions, thus halting the spread of the infection.[1]

Caption: Mechanism of HIV-1 protease inhibition by this compound.

Synthesis of this compound (DMP-450)

The synthesis of this compound is a multi-step process that begins with the formation of a key diol intermediate, followed by the introduction of the side chains and subsequent deprotection to yield the final active pharmaceutical ingredient. The following protocols are based on the synthetic route described by Hodge et al. in the Journal of Medicinal Chemistry.[2]

Synthetic Workflow

Caption: Overall synthetic workflow for this compound (DMP-450).

Quantitative Data Summary

| Step | Reactants | Product | Yield (%) | Reference |

| 1. Aldehyde Formation | N-(benzyloxycarbonyl)-(R)-phenylalaninol | N-(benzyloxycarbonyl)-(R)-phenylalaninal | 84 | [2] |

| 2. Diol Synthesis | N-(benzyloxycarbonyl)-(R)-phenylalaninal, VCl₃·(THF)₃, Zn | Diol Intermediate | 55 | [2] |

| 3. Bisalkylation | Parent Cyclic Urea, m-nitrobenzyl bromide, NaH | Bisalkylated Cyclic Urea | 58 | [2] |

| 4. Deprotection (HCl) | Bisalkylated Cyclic Urea, HCl in Methanol | - | 82 | [2] |

| 5. Hydrogenolysis | Intermediate from Step 4, 10% Pd/C | This compound (Free Base) | 91 | [2] |

Experimental Protocols

Step 1: Synthesis of the Diol Intermediate

-

Oxidation: N-(benzyloxycarbonyl)-(R)-phenylalaninol is oxidized under Swern conditions to yield the corresponding aldehyde, N-(benzyloxycarbonyl)-(R)-phenylalaninal.[2]

-

Reductive Coupling: The aldehyde is then treated with VCl₃·(THF)₃ and zinc in methylene chloride at room temperature. This reaction results in a reductive coupling to form the diol intermediate.[2]

-

Purification: The resulting diol is purified by chromatography to achieve a diastereomeric purity of 98:2 (RSSR:RRRR).[2]

Step 2: Synthesis of the Parent Cyclic Urea

The specific protocol for the formation of the initial cyclic urea from the diol is not detailed in the primary literature but is a common step in the synthesis of this class of compounds.

Step 3: Bisalkylation of the Cyclic Urea

-

Reaction Setup: The parent cyclic urea is dissolved in dimethylformamide (DMF).

-

Alkylation: Sodium hydride (NaH) is added to the solution, followed by the addition of m-nitrobenzyl bromide. The reaction mixture is stirred until completion.[2]

-

Work-up: The reaction is quenched, and the bisalkylated cyclic urea is extracted and purified.

Step 4: Deprotection and Hydrogenolysis to this compound

-

Acidic Deprotection: The bisalkylated cyclic urea is treated with hydrochloric acid (HCl) in methanol to remove protecting groups.[2]

-

Hydrogenolysis: The product from the previous step undergoes hydrogenolysis with 10% Palladium on carbon (Pd/C) to reduce the nitro groups to amines, yielding the free base of this compound.[2]

Purification of this compound

The purification of this compound is crucial to ensure high purity and to remove any unreacted starting materials, by-products, and residual solvents. The available literature provides a general outline of the purification strategy.

Purification Workflow

Caption: General purification workflow for this compound.

Purification Protocol

-

Chromatographic Purification of Intermediates: As noted in the synthesis of the diol, column chromatography is employed to separate diastereomers and remove impurities from key intermediates.[2] The specific conditions (e.g., stationary phase, mobile phase) would need to be optimized for each step.

-

Purification of this compound Free Base: Following the final synthetic step, the crude this compound free base would typically be purified using standard techniques such as extraction, washing, and potentially column chromatography to remove any remaining impurities.

-